molecular formula C16H9F4N3O2 B1673665 N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 865285-47-8

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B1673665
CAS No.: 865285-47-8
M. Wt: 351.25 g/mol
InChI Key: AFCDUJHJWVOHTF-UHFFFAOYSA-N
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Description

“N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also contains fluorophenyl and trifluoromethyl groups, which are common in many pharmaceuticals and agrochemicals due to their ability to modify the properties of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, with the fluorophenyl and trifluoromethyl groups attached at specific positions. The presence of fluorine atoms could influence the compound’s reactivity and interactions with other molecules .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could affect its polarity, solubility, and stability .

Scientific Research Applications

Anticancer Properties

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide derivatives have been explored for their potential anticancer properties. A study on a series of substituted benzamides, including similar compounds, demonstrated moderate to excellent anticancer activity against various cancer cell lines like breast, lung, colon, and ovarian cancer, suggesting the potential of these compounds in cancer therapeutics (Ravinaik et al., 2021).

Antimycobacterial and Antimicrobial Effects

The antimycobacterial and antimicrobial effects of compounds similar to this compound have been documented. One study synthesized and screened various amide derivatives for their activity against Mycobacterium tuberculosis, identifying promising lead molecules for drug development (Nayak et al., 2016). Another research found that certain derivatives showed potent antimicrobial activities against a broad panel of bacterial and fungal strains, highlighting their potential as antimicrobial agents (Parikh & Joshi, 2014).

Applications in Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound have been used in the development of efficient organic light-emitting diodes (OLEDs) with low efficiency roll-off. A study involving these compounds as ancillary ligands in heteroleptic iridium(III) complexes showed good performances in OLEDs, indicating their application in electronic and photonic devices (Jin et al., 2014).

Antiplasmodial Activities

This compound and its derivatives have been explored for their antiplasmodial activities. A study on N-acylated furazan-3-amines, which are structurally similar, showed promising activity against different strains of Plasmodium falciparum, the parasite causing malaria (Hermann et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many oxadiazole derivatives have been studied for their antimicrobial, antifungal, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. Given the biological activity of many oxadiazole derivatives, it could be of interest in the development of new pharmaceuticals or agrochemicals .

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F4N3O2/c17-12-6-4-9(5-7-12)14-22-23-15(25-14)21-13(24)10-2-1-3-11(8-10)16(18,19)20/h1-8H,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCDUJHJWVOHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide
Reactant of Route 3
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide

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